tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 2 and 7, a fluorine substituent at position 9, and a tert-butyl carboxylate ester. Such spirocyclic frameworks are valued in drug discovery for their conformational rigidity, which can enhance target binding and metabolic stability.
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
UGDGISIZWPQYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,7-Diazaspiro[4.5]decane Core
The core spirocyclic structure is typically synthesized via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes. The nitrogen atoms are introduced through diamine building blocks, which undergo intramolecular cyclization to form the spiro ring system.
Formation of the tert-Butyl Ester
The carboxylic acid group at the 7-position is protected as a tert-butyl ester to enhance solubility and stability. This is commonly achieved by:
- Esterification of the carboxylic acid with tert-butanol in the presence of acid catalysts
- Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine
This step is crucial for facilitating further synthetic transformations and improving compound handling.
Representative Synthetic Procedure
A documented synthesis of a closely related compound, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, provides insight into the preparation conditions applicable to tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2,7-diazaspiro[4.5]decan-1-one hydrochloride (600 mg, 3.15 mmol), dissolved in 30 mL dichloromethane (DCM) | Starting material preparation | - |
| 2 | Addition of triethylamine (1.98 mL, 14.18 mmol) and di-tert-butyl dicarbonate (Boc anhydride) (895 mg, 4.10 mmol) | Boc protection of the amine | Quantitative (100%) |
| 3 | Stirring at room temperature for 4 hours under inert atmosphere | Reaction completion | - |
| 4 | Workup: Addition of water, separation of layers, washing organic layer with ammonium chloride solution, drying, and evaporation | Isolation of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Colorless oil |
This procedure highlights the use of triethylamine as a base and Boc anhydride for tert-butyl ester formation in mild conditions, which can be adapted for the fluorinated analog.
Analytical Data and Research Findings
- Mass spectrometry (ESI) of the tert-butyl protected compound shows a molecular ion peak at m/z 255.2 [M+H]^+, consistent with the expected molecular weight.
- The fluorinated derivative would exhibit a slightly different mass due to the fluorine atom (atomic mass 19), which can be confirmed by high-resolution mass spectrometry.
- The spirocyclic structure and substitution pattern are typically confirmed by NMR spectroscopy (1H, 13C, and 19F NMR for fluorinated compounds), IR spectroscopy, and X-ray crystallography when available.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core synthesis | Cyclization of diamine precursors |
| Fluorination | Electrophilic or nucleophilic fluorination |
| Esterification | Boc protection using di-tert-butyl dicarbonate and triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 4 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Yield | Quantitative (near 100%) for Boc protection step |
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is cleaved under acidic conditions to yield the free amine, 9-fluoro-2,7-diazaspiro[4.5]decane, which is critical for further functionalization.
| Reaction Conditions | Outcome | Key Observations |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM (0°C to RT, 1–4 hrs) | Quantitative deprotection (>95% yield) | Acid-sensitive functional groups remain intact. |
| HCl in dioxane (RT, 12 hrs) | Moderate yield (70–80%) | Forms hydrochloride salt of the free amine. |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the secondary amine.
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at position 9 participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on reaction conditions.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 80°C, 6 hrs | Methoxy-substituted spirocyclic derivative | 60–65% |
| Amines (e.g., piperazine) | THF, 60°C, 12 hrs | Amine-substituted analogs | 50–55% |
Notes :
-
Fluorine’s electronegativity activates the adjacent carbon for substitution.
-
Steric hindrance from the spirocyclic structure reduces reaction rates compared to non-spiro analogs.
Cross-Coupling Reactions
The deprotected amine participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
| Reaction Type | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Aryl bromides | 70–75% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | 65–70% |
Applications : Used to synthesize analogs for pharmaceutical screening (e.g., androgen receptor degraders) .
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.
Fluorine-Specific Reactivity
The fluorine atom influences electronic properties and participates in hydrogen bonding:
-
Electronic Effects : Lowers pKa of adjacent protons by 1–2 units, enhancing acidity.
-
Hydrogen Bonding : Forms stable complexes with carbonyl-containing molecules (e.g., ketones, esters) in crystallographic studies .
Functionalization via Alkylation/Acylation
The free amine undergoes alkylation or acylation to generate diversely substituted derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C to RT | N-Acetylated spirocyclic compound | 85–90% |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hrs | N-Benzyl derivative | 75–80% |
Comparative Reactivity with Non-Fluorinated Analogs
Fluorination at position 9 significantly alters reactivity compared to the non-fluorinated parent compound (tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate):
| Reaction | Fluorinated Compound | Non-Fluorinated Compound |
|---|---|---|
| Boc Deprotection Rate (TFA) | 1.5x faster | Baseline |
| SNAr Reaction Rate (NaOMe) | 2x faster | No reaction under identical conditions |
Data sourced from synthetic studies on analogous spirocycles .
Scientific Research Applications
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
Fluorine Substitution Patterns
- tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6): Differs by having two fluorine atoms at position 8. Molecular formula: C₁₃H₂₂F₂N₂O₂; molecular weight: 276.32 g/mol; purity: 98% .
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1221818-66-1) :
Variations in Spiro Ring Size and Substituents
- tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1250998-80-1): Smaller spiro[3.5]nonane system with fluorine at position 3. Reduced ring size may limit conformational flexibility and alter bioavailability .
- tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1330764-01-6): Incorporates a benzyl group and a ketone (oxo) at position 10. Molecular formula: C₂₀H₂₈N₂O₃; molecular weight: 344.45 g/mol; purity: ≥97% .
Table 1: Key Properties of Selected Analogs
Functional Group Impact on Bioactivity
- Fluorine: Enhances metabolic stability and binding via C-F bond strength and electronegativity. Mono-fluoro derivatives balance lipophilicity and electronic effects better than di-fluoro analogs.
- Benzyl Groups : Introduce aromatic interactions (e.g., CAS 1330764-01-6 ), which can enhance target affinity but may increase off-target risks.
Biological Activity
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1263177-27-0
- Molecular Formula : C₁₃H₂₃FN₂O₂
- Molecular Weight : 258.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, contributing to its stability and reactivity in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing cellular proliferation and survival pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties, particularly through:
- Cytotoxicity : It has been tested against various cancer cell lines, showing significant cytotoxic effects.
- Apoptosis Induction : The compound induces apoptosis in cancer cells by modulating key signaling pathways.
Antimicrobial Activity
Preliminary investigations suggest that it may have antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits IKKb involved in inflammation | |
| Antimicrobial | Potential activity against bacteria |
Case Study: Anticancer Activity
A notable study explored the anticancer effects of this compound using FaDu hypopharyngeal tumor cells. The compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the recommended storage conditions and handling protocols for tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate to ensure stability?
Methodological Answer:
- Storage: Store refrigerated (2–8°C) in a tightly sealed container under dry, inert conditions to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture, as spirocyclic compounds often exhibit sensitivity to humidity .
- Handling: Use nitrile gloves and a lab coat to prevent skin contact. Work in a fume hood to minimize inhalation risks, and employ electrostatic discharge-safe tools to mitigate ignition hazards during weighing or transfer .
Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Compare H and C NMR spectra with published data for related spirocyclic tert-butyl carboxylates (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 1158750-91-4) to verify the fluorine substituent’s position and spiro-ring conformation .
- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak at m/z ≈ 270–280 (calculated based on analogs like C13H22N2O3, MW 254.33) and detect potential degradation products .
Q. What safety precautions are critical when working with this fluorinated spirocyclic compound?
Methodological Answer:
- PPE Requirements: Wear chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection if handling powdered forms to avoid inhalation of particulates .
- Hazard Mitigation: In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with local regulations for halogenated organics .
Advanced Research Questions
Q. How does the fluorine substituent at position 9 influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The electronegative fluorine atom may deactivate the adjacent diazaspiro ring, reducing nucleophilicity. Compare reactivity with non-fluorinated analogs (e.g., tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate, CAS 374795-36-5) via kinetic studies under identical conditions .
- Steric Considerations: Use DFT calculations to model steric hindrance around the fluorine atom and predict regioselectivity in reactions with bulky electrophiles .
Q. What strategies can optimize the synthesis yield of this compound while minimizing byproducts?
Methodological Answer:
- Reaction Optimization:
- Temperature Control: Conduct stepwise reactions at ≤0°C during fluorination to avoid ring-opening side reactions.
- Catalyst Screening: Test Pd-mediated coupling or phase-transfer catalysts to enhance fluorination efficiency, referencing protocols for tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS RN-based analogs) .
- Purification: Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization from dichloromethane/hexane mixtures .
Q. How can researchers analyze thermal decomposition pathways under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. Compare with tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7), which decomposes at >200°C, releasing CO and NOx .
- Gas Chromatography-MS (GC-MS): Trap volatile decomposition products (e.g., CO, fluorinated fragments) and correlate with hazard data from analogs .
Q. How to resolve contradictions in reported reactivity data for structurally similar diazaspiro compounds?
Methodological Answer:
- Controlled Comparative Studies: Replicate reactions using tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1158750-91-4) and tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) under identical conditions to isolate substituent effects .
- Meta-Analysis: Cross-reference hazard statements (e.g., H302, H315) and reactivity data from SDSs to identify trends in stability or incompatibilities .
Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the spirocyclic core’s conformational flexibility in aqueous vs. lipid environments to predict blood-brain barrier permeability.
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites for metabolic pathway predictions .
Q. How to evaluate stereochemical outcomes in derivatives synthesized from this compound?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using a Chiralpak IA column and isocratic elution (heptane/ethanol). Compare retention times with tert-butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate (CAS 95715-87-0), a chiral analog .
- X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine) to resolve absolute configurations .
Q. What methodologies mitigate decomposition during long-term stability studies?
Methodological Answer:
- Accelerated Aging Tests: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Use tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) as a control, which remains stable under dry, refrigerated conditions .
- Inert Atmosphere Storage: Store under argon in amber vials to prevent photolytic or oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
